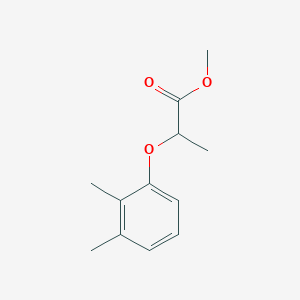![molecular formula C19H26ClN3O3 B5517543 1-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)butanoyl]-2-piperazinone](/img/structure/B5517543.png)
1-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)butanoyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)butanoyl]-2-piperazinone is a useful research compound. Its molecular formula is C19H26ClN3O3 and its molecular weight is 379.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.1662694 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
This compound's relevance in scientific research primarily revolves around its synthesis and involvement in chemical reactions. Studies have delved into the behavior of similar chemical structures in reactions with alkylmagnesium halides and in the Mannich reaction, indicating a broader interest in the chemical transformations and applications of compounds with complex heterocyclic and aromatic components. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives were explored, highlighting the compound's utility in generating biologically active molecules (Bektaş et al., 2010).
Kinetics and Mechanisms
Research into the kinetics and mechanisms of reactions involving similar compounds has provided insights into their reactivity and potential applications in synthesis. For example, the study of reactions of certain phenyl thionocarbonates with alicyclic amines offers a glimpse into how similar chlorophenyl and morpholinyl structures might behave under various conditions, providing a foundation for further exploration in medicinal chemistry and materials science (Castro et al., 2001).
Pharmacological Research
While avoiding details on drug use and side effects, it's worth noting that research into compounds with similar structural motifs, such as studies on cannabinoid receptor interactions, underlines the significance of chlorophenyl and piperazinone derivatives in developing pharmacological agents. Such studies, although not directly related to the specific compound , underscore the importance of understanding the chemical and biological interactions of these molecules (Landsman et al., 1997).
Material Science and Catalysis
The compound's potential applications extend beyond biological activity, with research into its analogs demonstrating utility in material science and as catalysts in chemical reactions. The development of novel synthetic methodologies, such as those for dihydropyrimidinone derivatives containing piperazine or morpholine moieties, illustrates the compound's relevance in creating materials with specific properties (Bhat et al., 2018).
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-4-(4-morpholin-4-ylbutanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O3/c1-15-13-23(17-5-2-4-16(20)12-17)19(25)14-22(15)18(24)6-3-7-21-8-10-26-11-9-21/h2,4-5,12,15H,3,6-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIFKJMSJNYEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCCN2CCOCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517461.png)
![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)
![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)valine](/img/structure/B5517475.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)
![2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5517481.png)
![5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517500.png)
![4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5517512.png)


![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5517525.png)
![4-amino-N'-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5517531.png)
![(1S*,5R*)-3-[2-(benzyloxy)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517535.png)
![[(3aS*,9bS*)-7-methoxy-2-(2-thienylacetyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5517545.png)
![(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide](/img/structure/B5517564.png)
